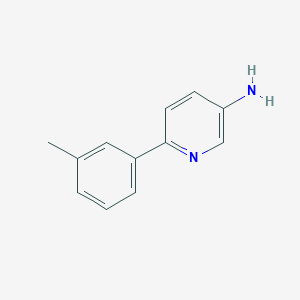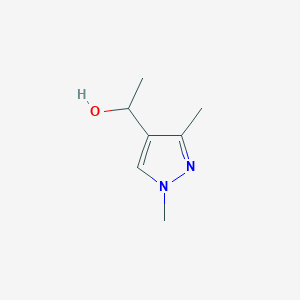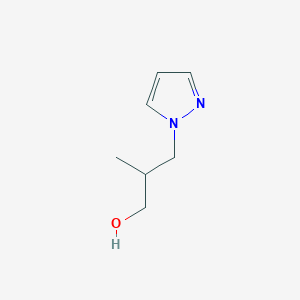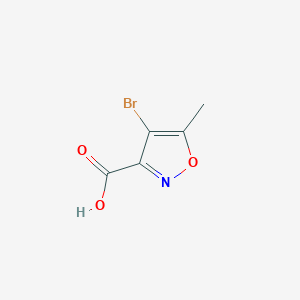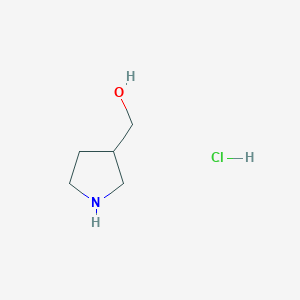
Pyrrolidin-3-ylmethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-3-ylmethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO . It is also known by other names such as DL-BETA-PROLINOL HCL, 3-Hydroxymethylpyrrolidine hydrochloride, and others . The molecular weight of this compound is 137.61 g/mol .
Molecular Structure Analysis
The molecular structure of Pyrrolidin-3-ylmethanol hydrochloride is characterized by a five-membered pyrrolidine ring . The InChI code for this compound isInChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H . The Canonical SMILES representation is C1CNCC1CO.Cl . Physical And Chemical Properties Analysis
Pyrrolidin-3-ylmethanol hydrochloride has a molecular weight of 137.61 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 137.0607417 g/mol . The topological polar surface area is 32.3 Ų .科学的研究の応用
Chemistry and Synthesis
Synthetic Utility in Heterocyclic Compounds
Pyrrolidines are vital heterocyclic organic compounds with a broad range of applications in medicine and industry, such as in dyes and agrochemical substances. The study highlights the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the polar nature of the reaction and its feasibility under mild conditions, offering insights into similar protocols for analogous reactions with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Role in High-Spin Manganese Clusters Formation
Pyrrolidin-3-ylmethanol hydrochloride derivatives, as part of ligands like pyridin-2-ylmethanols, have been used in the formation of high-spin manganese clusters. This study showcased the creation of novel clusters through a "merged-chelating" approach, leading to both a MnIII dimer and a 2-D honeycomb network based on a star-shaped MnIIMnIII3 tetramer (Bai et al., 2018).
Extraction and Separation of Lanthanides and Actinides
Pyrrolidin-3-ylmethanol hydrochloride-based ligands have been pivotal in the selective separation of actinides over lanthanides in highly acidic solutions. The study demonstrated that different N-heterocyclic cores in the ligands significantly influence the complexation and extraction behaviors, providing insights into designing more efficient ligands for trivalent actinide separation (Meng et al., 2021).
Coordination Chemistry and Crystal Structures
Pyrrolidin-3-ylmethanol hydrochloride-based ligands have been used to synthesize complexes with metals such as palladium and mercury. The study explored the coordination chemistry of these complexes and determined their crystal structures, indicating the robust ligating strength of the pyrrolidine N and providing insights into the bonding nature and structural details (Singh et al., 2003).
Organic Chemistry and Catalysis
- Asymmetric Epoxidation Catalyst: The compound bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol has shown to be an effective catalyst for the asymmetric epoxidation of α,β-enones. The study highlighted the influence of stereoelectronic substitution on the catalyst's efficiency, offering a methodology applicable to a broader range of substrates with good control over asymmetric induction (Lattanzi, 2006).
Safety and Hazards
特性
IUPAC Name |
pyrrolidin-3-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSPXNVYBCMWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630357 |
Source


|
| Record name | (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-3-ylmethanol hydrochloride | |
CAS RN |
644971-22-2 |
Source


|
| Record name | (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrrolidin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)

